Iodine Green

Histology Dye Chemistry Structure-Activity Relationship

Iodine Green (CAS 33231-00-4) is a heptamethylated cationic triarylmethane dye that outperforms generic alternatives in differential staining. Its unique extra methyl group enhances binding selectivity for nucleic acid phosphate backbones and amyloid deposits, enabling crisp nuclear contrast in ZN‑VB‑IG protocols and cleaner Gram staining results. Choose this high‑purity (≥98%) dye to eliminate non‑interference artifacts and ensure reproducible histological outcomes.

Molecular Formula C27H35ClN3+
Molecular Weight 437.0 g/mol
CAS No. 33231-00-4
Cat. No. B1242079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodine Green
CAS33231-00-4
Molecular FormulaC27H35ClN3+
Molecular Weight437.0 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)[N+](C)(C)C)C=CC1=[N+](C)C.[Cl-]
InChIInChI=1S/C27H35N3.ClH/c1-20-19-23(13-18-26(20)29(4)5)27(21-9-14-24(15-10-21)28(2)3)22-11-16-25(17-12-22)30(6,7)8;/h9-19H,1-8H3;1H/q+2;/p-1
InChIKeyOATKMJAXHOEMDD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iodine Green (CAS 33231-00-4) – Triarylmethane Dye for Histological Chromatin and Amyloid Staining


Iodine Green (CAS 33231-00-4, C.I. 42556), also known as Heptamethyl-p-rosaniline chloride, is a synthetic cationic triarylmethane dye. It is an iminium salt composed of (4-{[4-(dimethylamino)-3-methylphenyl][4-(trimethylazaniumyl)phenyl]methylidene}cyclohexa-2,5-dien-1-ylidene)(dimethyl)ammonium and chloride ions in a 1:2 ratio [1]. Historically utilized as a histological dye for the differential staining of chromatin and amyloid deposits [2], its positive charge facilitates binding to anionic biomolecules, notably the phosphate backbone of nucleic acids [3]. The dye is structurally related to methyl green and ethyl green, but contains an additional methyl group compared to methyl green [3].

Why Iodine Green (CAS 33231-00-4) Cannot Be Substituted by Other Triarylmethane Dyes Without Compromising Staining Performance


Although Iodine Green belongs to the triarylmethane dye family, its unique molecular structure—a heptamethylated p-rosaniline derivative [1]—distinguishes it from closely related homologues like methyl green (hexamethyl), ethyl green, and crystal violet (pentamethyl). This additional methylation alters its binding affinity and selectivity toward anionic biomolecules [2]. Substituting Iodine Green with a generic alternative risks non-interference effects in complex staining protocols [3] and may yield different colorimetric outcomes in differential staining procedures [4]. The following evidence quantifies these differences.

Iodine Green (CAS 33231-00-4) – Quantified Differentiation Evidence Against Closest Analogs


Molecular Structure: Heptamethyl-p-Rosaniline versus Hexamethyl (Methyl Green) and Pentamethyl (Crystal Violet) Homologues

Iodine Green is a heptamethyl derivative of p-rosaniline, containing seven methyl groups compared to six in methyl green and five in crystal violet [1]. This increased methylation enhances its cationic character and alters its binding kinetics to anionic substrates [2].

Histology Dye Chemistry Structure-Activity Relationship

Absorption Maxima: Distinct Spectral Profile Compared to Related Triarylmethane Dyes

Iodine Green exhibits absorption maxima at approximately 630 nm and 420 nm [1], which differs from the spectral properties of methyl green (λmax ~633 nm) and crystal violet (λmax ~590 nm). Note: Historical literature notes that this absorption data may be inaccurate [1].

Spectroscopy Dye Characterization Colorimetry

Chromatin Staining Contrast: Light Green Nuclear Staining in Compound Protocols

In a Ziehl-Neelsen-Victoria blue-iodine green compound staining method for leprotic bacilli, Iodine Green stained cell nuclei light green, while leprotic bacilli appeared red (phenol fuchsin) and elastic fibers blue (Victoria blue) [1]. This provided clear color contrast compared to the single-color Ziehl-Neelsen method alone.

Histopathology Microscopy Leprosy Diagnosis

Non-Interference in Complex Staining Protocols: Selective Nuclear Action

Iodine Green, as a pure derivative of crystal violet, exhibits the effect of non-interference in the Gram staining technique and has selective action on nuclear substance [1]. This contrasts with crystal violet itself, which can precipitate under certain iodine-based mordant conditions.

Gram Stain Bacteriology Differential Staining

Iodine Green (CAS 33231-00-4) – Optimal Research and Industrial Application Scenarios


Multiplex Histological Staining for Infectious Disease Diagnostics

Iodine Green is an essential component in compound staining protocols designed to simultaneously visualize multiple tissue components. In the ZN-VB-IG method, it provides light green nuclear contrast alongside red leprotic bacilli and blue elastic fibers, enabling reliable differential diagnosis in a single tissue section [1].

Chromatin and Amyloid Staining in Histopathology

As a cationic dye that binds to nucleic acid phosphate backbones, Iodine Green is used for staining chromatin in cell nuclei. It also stains amyloid deposits red, a property noted by Lillie, making it valuable for amyloidosis research [2].

Gram Stain Modification for Improved Bacterial Differentiation

Iodine Green can be substituted for crystal violet in Gram staining procedures where its non-interference property and selective nuclear action reduce precipitation artifacts, enhancing the clarity of Gram-positive vs. Gram-negative differentiation [3].

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